An In-depth Technical Guide to 2-Chloro-5-(hydroxymethyl)phenol (CAS: 1261598-26-8)
An In-depth Technical Guide to 2-Chloro-5-(hydroxymethyl)phenol (CAS: 1261598-26-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 2-Chloro-5-(hydroxymethyl)phenol, a substituted phenolic compound with potential applications as a versatile chemical intermediate in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes known information with theoretical principles and comparative analysis of structurally related compounds. It covers physicochemical properties, predicted spectroscopic characteristics, plausible synthetic routes, potential reactivity, and prospective applications, alongside essential safety and handling protocols.
Introduction and Chemical Identity
2-Chloro-5-(hydroxymethyl)phenol is a bifunctional organic molecule featuring a chlorinated phenol ring substituted with a hydroxymethyl group. This unique combination of a nucleophilic phenolic hydroxyl group, a reactive benzylic alcohol, and an electron-withdrawing chlorine atom on the aromatic ring makes it a potentially valuable building block for creating diverse and complex molecular architectures. While specific research on this compound is not extensively documented in public literature, its structural motifs are prevalent in medicinal chemistry and materials science. This guide aims to bridge the information gap by providing a scientifically grounded perspective on its properties and potential.
The structure of 2-Chloro-5-(hydroxymethyl)phenol is presented below.
Caption: Chemical Structure of 2-Chloro-5-(hydroxymethyl)phenol
Physicochemical Properties
Direct experimental data for 2-Chloro-5-(hydroxymethyl)phenol is scarce. However, we can infer its likely properties by examining available data for the compound and its close structural analog, 2-Chloro-5-methylphenol. The replacement of a methyl group with a hydroxymethyl group is expected to increase polarity, melting point, and water solubility due to the introduction of an additional hydrogen bond donor/acceptor site.
| Property | 2-Chloro-5-(hydroxymethyl)phenol | 2-Chloro-5-methylphenol (Analog) | Rationale for Predicted Differences |
| CAS Number | 1261598-26-8 | 615-74-7 | N/A |
| Molecular Formula | C₇H₇ClO₂ | C₇H₇ClO | The presence of an additional oxygen atom. |
| Molecular Weight | 158.58 g/mol | 142.58 g/mol [1] | The addition of an oxygen atom. |
| Appearance | Solid (Predicted) | Crystalline Powder / Solid[1] | Increased intermolecular forces (H-bonding). |
| Melting Point | > 46-48 °C (Predicted) | 46-48 °C[1] | The hydroxymethyl group allows for stronger hydrogen bonding. |
| Boiling Point | > 196 °C (Predicted) | 196 °C[1] | Increased polarity and hydrogen bonding. |
| Water Solubility | Higher than analog (Predicted) | Slightly Soluble (1.2 g/L at 25°C) | The polar -CH₂OH group enhances aqueous solubility. |
Proposed Synthesis Pathways
Route 1: Hydroxymethylation of 2-Chlorophenol
This is a direct, one-step approach involving the reaction of 2-chlorophenol with formaldehyde under basic conditions. The hydroxyl group of the phenol is a strong ortho-, para-director. Since the ortho- positions are sterically hindered by the chlorine and hydroxyl groups, the hydroxymethylation is likely to be directed to the para- position relative to the hydroxyl group.
Caption: Proposed synthesis via hydroxymethylation.
Experimental Rationale : The reaction is typically performed in an aqueous solution. 2-Chlorophenol is first deprotonated by a base like sodium hydroxide to form the more nucleophilic phenoxide ion.[2] Formaldehyde is then added, and the reaction mixture is heated to facilitate the electrophilic aromatic substitution.[2] Careful control of temperature and stoichiometry is crucial to prevent the formation of polymeric byproducts.[3]
Route 2: Chlorination of 3-(Hydroxymethyl)phenol
This two-step conceptual approach begins with the chlorination of 3-(hydroxymethyl)phenol. The hydroxyl and hydroxymethyl groups are both activating and ortho-, para-directing. The position ortho- to the hydroxyl group and para- to the hydroxymethyl group (C2) is a likely site for electrophilic substitution.
Caption: Proposed synthesis via chlorination.
Experimental Rationale : The reaction would involve dissolving 3-(hydroxymethyl)phenol in a suitable inert solvent and adding a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide.[4] The reaction rate and regioselectivity are highly dependent on the solvent and temperature.[5] The kinetics of phenol chlorination are complex and pH-dependent, often proceeding via second-order kinetics.[6]
Anticipated Spectroscopic Profile
Based on the functional groups present, the following spectroscopic characteristics are predicted for 2-Chloro-5-(hydroxymethyl)phenol.
| Spectroscopy | Predicted Features |
| ¹H NMR | - Aromatic Protons (3H): Complex splitting pattern (doublets, doublet of doublets) in the δ 6.8-7.5 ppm range. - Phenolic -OH (1H): A broad singlet, variable chemical shift (δ 4-7 ppm), which would exchange with D₂O. - Benzylic -CH₂- (2H): A singlet or doublet (if coupled to the alcoholic proton) around δ 4.5 ppm. - Alcoholic -OH (1H): A broad singlet or triplet, variable chemical shift, which would exchange with D₂O. |
| ¹³C NMR | - Aromatic Carbons: 6 signals expected in the δ 110-160 ppm range. The carbon bearing the -OH group (C1) would be the most downfield, followed by the carbon bearing the chlorine (C2). - Benzylic Carbon (-CH₂OH): A signal around δ 60-65 ppm. |
| IR Spectroscopy | - O-H Stretch (Phenol): Broad absorption band around 3500-3200 cm⁻¹. - O-H Stretch (Alcohol): Broad absorption band around 3400-3200 cm⁻¹, overlapping with the phenolic stretch. - Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹. - C-O Stretch (Phenol & Alcohol): Strong absorptions in the 1260-1000 cm⁻¹ region. - C=C Aromatic Stretch: Peaks around 1600 and 1500 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic isotopic pattern for one chlorine atom, with peaks at m/z 158 (for ³⁵Cl) and 160 (for ³⁷Cl) in an approximate 3:1 ratio. - Major Fragments: Loss of H₂O (M-18), loss of CH₂OH (M-31), and loss of Cl (M-35). |
Reactivity and Potential Applications in Drug Development
The dual functionality of 2-Chloro-5-(hydroxymethyl)phenol makes it an attractive scaffold for building molecular libraries for drug discovery.
Chemical Reactivity
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Phenolic -OH: This group can undergo O-alkylation or O-acylation to generate ethers and esters, respectively. It also activates the aromatic ring for further electrophilic substitution, although the existing substituents will direct incoming groups to the remaining ortho/para positions.
-
Benzylic -OH: As a primary alcohol, this group can be oxidized to an aldehyde or a carboxylic acid.[7] It can also be converted to a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution reactions.[8] Benzylic positions are known for their enhanced reactivity in various transformations.[9]
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Aromatic Ring: The chlorine atom can be displaced via nucleophilic aromatic substitution under certain conditions, or it can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), further expanding synthetic possibilities.
Caption: Key reactivity sites and derivatization potential.
Applications in Medicinal Chemistry
Substituted phenols are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[10][11] Chlorophenols, in particular, have been studied for their biological effects, though toxicity is a concern.[12][13] The toxicity of chlorophenols can sometimes be associated with their effect on the respiratory mechanisms in microorganisms.[12] The presence of the hydroxymethyl group provides a handle for modification that could be used to tune the compound's pharmacokinetic and pharmacodynamic properties, potentially mitigating toxicity while retaining or enhancing a desired biological activity. This scaffold could be used to generate novel compounds for screening against various therapeutic targets.
Safety and Handling
As a substituted chlorophenol, 2-Chloro-5-(hydroxymethyl)phenol should be handled with care, assuming it possesses hazards similar to related compounds.
-
GHS Hazard Information:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat should be worn. Avoid exposed skin.
-
-
Handling and Storage:
-
Store in a tightly sealed container in a dry, well-ventilated area at room temperature.
-
Use only in a chemical fume hood to avoid inhalation of any dust or vapors.
-
Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area immediately with copious amounts of water.
-
Conclusion
2-Chloro-5-(hydroxymethyl)phenol is a chemical intermediate with significant untapped potential. While direct experimental data is limited, a thorough analysis of its structure and comparison with related compounds allows for a robust prediction of its chemical and physical properties. Its bifunctional nature offers multiple avenues for synthetic modification, making it a valuable building block for creating novel molecules for drug discovery and materials science. Further experimental investigation is warranted to fully characterize this compound and explore its utility in various scientific applications.
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Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]
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ACS Publications. (2006). An Investigation of Chlorophenol Proton Affinities and Their Influence on the Biological Activity of Microorganisms. The Journal of Physical Chemistry A. Retrieved from [Link]
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PubChem. (n.d.). 2-Chlorophenol. Retrieved from [Link]
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Pearson. (2024, August 13). Reactions at Benzylic Positions: Videos & Practice Problems. Retrieved from [Link]
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Lee, C. F., & Snoeyink, V. L. (1974). KINETICS OF CHLORINATION OF PHENOL—CHLOROPHENOLIC TASTES AND ODORS. Water Research, 8(11), 937-944. Retrieved from [Link]
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ResearchGate. (2011). Chlorophenols and other related derivatives of environmental concern. Retrieved from [Link]
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Prasse, C., et al. (2020). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage. eScholarship.org. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, April 6). Allylic and Benzylic Reactivity Overview. YouTube. Retrieved from [Link]
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LibreTexts Chemistry. (2015, July 19). 22.2: Benzylic Oxidations and Reductions. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Di(hydroxymethyl)phenol. Retrieved from [Link]
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PubMed. (2006). An investigation of chlorophenol proton affinities and their influence on the biological activity of microorganisms. Journal of Physical Chemistry A. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chlorophenols - ToxFAQs. Retrieved from [Link]
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